REACTION_CXSMILES
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[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10]CC2C=CC=CC=2)=[CH:6][C:5]=1[CH2:18][C:19]#[N:20])([O-])=O.C1CCCCC=1>[Pd].C(O)C>[C:19]([CH2:18][C:5]1[CH:6]=[C:7]([OH:10])[CH:8]=[CH:9][C:4]=1[NH2:1])#[N:20]
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Name
|
|
Quantity
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5.4 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C1=C(C=C(C=C1)OCC1=CC=CC=C1)CC#N
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Name
|
|
Quantity
|
5.4 mL
|
Type
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reactant
|
Smiles
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C1=CCCCC1
|
Name
|
|
Quantity
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3 g
|
Type
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catalyst
|
Smiles
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[Pd]
|
Name
|
|
Quantity
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22 mL
|
Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for five hours
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Duration
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5 h
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Type
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FILTRATION
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Details
|
The suspension was then hot filtered
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Type
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CUSTOM
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Details
|
the filtrate evaporated
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Type
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CUSTOM
|
Details
|
The residue was recrystallised from ethanol
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Type
|
CUSTOM
|
Details
|
to produce dark beige crystals
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Name
|
|
Type
|
|
Smiles
|
C(#N)CC=1C=C(C=CC1N)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |